2,3-Diformylbenzoicacid
Description
Properties
Molecular Formula |
C9H6O4 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2,3-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-5H,(H,12,13) |
InChI Key |
ZZTHPJKQICDLDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diformylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically requires heating and careful control of reaction parameters to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 2,3-diformylbenzoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diformylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: 2,3-Dicarboxybenzoic acid.
Reduction: 2,3-Dihydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2,3-Diformylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its formyl groups make it a versatile building block for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: Used in the production of advanced materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 2,3-diformylbenzoic acid involves its interaction with specific molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in various chemical and biological applications, where the compound can act as a cross-linking agent or a precursor to more complex molecules.
Comparison with Similar Compounds
Chemical Identity and Classification
- IUPAC Name: 2,3-Dihydroxybenzoic acid
- Synonyms: 2-Pyrocatechuic acid, 3-Hydroxysalicylic acid, o-Pyrocatechuic acid .
- CAS Number: 303-38-8 .
- Molecular Formula: C₇H₆O₄ .
- Classification: A dihydroxybenzoic acid derivative, structurally related to salicylic acid but with hydroxyl groups at positions 2 and 3 .
Comparison with Structurally Similar Compounds
2,3-Dimethylbenzoic Acid
6-Formyl-2,3-dimethoxybenzoic Acid
3-Hydroxybenzaldehyde
- Structure: A benzaldehyde derivative with a hydroxyl group at position 3.
- Key Differences:
5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid
Dihydrobenzodioxine Carboxylic Acid Derivatives
- Examples: 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid (CAS 3663-80-7) .
- Key Differences: Ring System: Incorporates a fused dioxane ring, increasing structural rigidity compared to 2,3-DHBA . Applications: Explored in medicinal chemistry for mimicking natural product scaffolds, such as flavonoids .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
